molecular formula C12H15N3O2 B11878307 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine CAS No. 765286-75-7

5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11878307
CAS No.: 765286-75-7
M. Wt: 233.27 g/mol
InChI Key: FQDFQHYWTUZPPU-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. As a derivative of the pyrazole heterocycle, this scaffold is frequently investigated for its potential biological activity. Related pyrazole-based structures have been identified as key scaffolds in the development of inhibitors for metalloproteases, such as the meprin α and β enzymes, which are emerging targets in diseases like cancer, Alzheimer's, and fibrotic disorders . The structure combines a 1-methyl-1H-pyrazole core with a 3,4-dimethoxyphenyl substituent, a pattern seen in compounds studied for their interaction with various biological receptors . In research settings, this amine-functionalized pyrazole serves as a versatile building block for the synthesis of more complex molecules. It can be used in coupling reactions or as a precursor for generating libraries of compounds in structure-activity relationship (SAR) studies . The presence of the aromatic amine group makes it a suitable intermediate for creating Schiff bases or other derivatives aimed at probing new chemical space for drug discovery . Researchers value this compound for its potential to yield insights into the design of potent and selective enzyme inhibitors. Handling and Usage: This product is strictly for research and manufacturing purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

765286-75-7

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H15N3O2/c1-15-12(9(13)7-14-15)8-4-5-10(16-2)11(6-8)17-3/h4-7H,13H2,1-3H3

InChI Key

FQDFQHYWTUZPPU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where electrophilic aromatic substitution can introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. It has been shown to interact with specific biological targets that could inhibit cancer cell proliferation .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
  • Antimicrobial Activity : There is evidence that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .

Synthetic Approaches

The synthesis of this compound typically involves several chemical reactions:

  • Formation of the Pyrazole Ring : Starting materials undergo cyclization to form the pyrazole structure.
  • Substitution Reactions : The introduction of the dimethoxyphenyl group occurs through substitution reactions.
  • Methylation : The final step often involves methylation to yield the desired compound .

Applications in Medicinal Chemistry

Given its promising biological activities, this compound is being explored for various medicinal applications:

  • Drug Development : The compound's ability to interact with multiple biological targets makes it a valuable scaffold for designing new drugs aimed at cancer, inflammation, and infections .
  • Pharmacological Studies : Ongoing research focuses on understanding the pharmacodynamics and pharmacokinetics of this compound to optimize its therapeutic potential .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant growth inhibition in cancer cell lines.
Anti-inflammatory EffectsShowed promising results in reducing inflammation markers compared to standard treatments.
Antimicrobial PropertiesExhibited activity against various bacterial strains, indicating potential as an antibiotic agent.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with DNA or proteins, affecting cellular processes and exhibiting cytotoxic effects against cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The 3,4-dimethoxyphenyl substituent is a recurring pharmacophore in bioactive heterocycles. Below is a comparative analysis of key analogs:

Compound Name Core Structure Key Substituents Key Properties Reference
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine (Target) Pyrazole 3,4-Dimethoxyphenyl, Methyl Acute oral toxicity (Cat 4); no carcinogenicity; stable at 2–8°C
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole Oxadiazole 3,4-Dimethoxyphenyl, 4-Bromophenyl Anti-inflammatory (61.9% inhibition at 20 mg/kg, comparable to indomethacin)
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolo-pyrimidine Phenyl, Thieno-pyrimidine High synthetic yield (82%); potential kinase inhibition applications
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid Triazole 3,4-Dimethoxyphenyl, Thioacetic acid Predicted low acute toxicity (GUSAR model); ester derivatives explored
5-(3,4-Dimethoxyphenyl)-2H-1,2,3,4-tetrazole Tetrazole 3,4-Dimethoxyphenyl Discontinued commercial product; structural similarity to pyrazole derivatives

Substituent Effects on Bioactivity

  • The 3,4-dimethoxyphenyl group enhances antioxidant and enzyme inhibition properties in curcumin analogs (e.g., ACE inhibition by compound 3d in ). This substituent may similarly influence the target compound’s activity, though empirical validation is needed .
  • Methyl groups on pyrazole rings (as in the target compound) typically improve metabolic stability compared to bulkier substituents (e.g., tert-butyl in ) .

Key Research Findings and Implications

Structural Versatility : The 3,4-dimethoxyphenyl group is a versatile moiety across heterocycles (pyrazoles, oxadiazoles, triazoles), enabling diverse biological applications.

Safety Profile: The target compound’s non-carcinogenic status and moderate toxicity contrast with triazole analogs’ predicted low toxicity, highlighting scaffold-specific risks .

Synthetic Challenges : High-yield syntheses (e.g., 82% for pyrazolo-pyrimidines) suggest optimization opportunities for the target compound’s production .

Biological Activity

5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine (CAS No: 765286-75-7) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies, and presents data in tables for clarity.

The molecular formula of this compound is C12H15N3O2, with a molecular weight of 233.27 g/mol. The structure features a pyrazole ring substituted with a dimethoxyphenyl group, which is significant for its biological activity.

Biological Activity Overview

Research has shown that compounds containing the pyrazole moiety exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cell lines such as MDA-MB-231 and HepG2, enhancing caspase activity and causing morphological changes at specific concentrations .
  • Antimicrobial Properties : In vitro studies have demonstrated significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL against certain bacteria . Furthermore, these compounds have shown efficacy in inhibiting biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating potent activity in the low micromolar range (12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR) .

Anticancer Studies

A study focusing on the anticancer properties of pyrazole derivatives found that specific compounds could significantly inhibit the proliferation of breast cancer cells (MDA-MB-231). The results indicated that at concentrations as low as 1 μM, these compounds could enhance apoptosis markers and disrupt cell cycle progression .

CompoundIC50 (μM)Apoptosis InductionCell Line
7d10Increased by 1.33xMDA-MB-231
7h10Increased by 1.57xMDA-MB-231
10c2.5Significant changesMDA-MB-231

Antimicrobial Studies

In antimicrobial evaluations, derivatives similar to this compound were tested against several bacterial strains. The findings indicated robust antibacterial effects with low MIC values.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

Case Studies

A case study involving the synthesis and evaluation of various pyrazole derivatives revealed that modifications on the phenyl ring significantly affected biological activity. The presence of electron-donating groups such as methoxy groups enhanced anticancer efficacy compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine, and how can yield be improved?

  • Methodology : Microwave-assisted cyclocondensation (e.g., using N,N-dimethylformamide dimethyl acetal and phenylhydrazine derivatives) reduces reaction time and improves regioselectivity . For scale-up, consider solvent-free conditions or Vilsmeier–Haack formylation to stabilize intermediates . Monitor reaction progress via HPLC or TLC with UV visualization.

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodology : Use single-crystal X-ray diffraction for definitive confirmation of the pyrazole core and substituent positions . Complement this with spectroscopic techniques:

  • ¹H/¹³C NMR : Verify methoxy group integration (δ ~3.8–4.0 ppm) and pyrazole ring protons (δ ~6.5–8.0 ppm) .
  • FT-IR : Identify amine N–H stretching (3200–3400 cm⁻¹) and aromatic C=C/C–O bonds .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • CNS Targets : Radioligand binding assays for GPCRs (e.g., cannabinoid or serotonin receptors) due to diarylpyrazole structural motifs .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s bioactivity and pharmacokinetics?

  • Methodology :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to targets like tubulin (anticancer) or carbonic anhydrase .
  • ADMET Prediction : SwissADME or pkCSM to assess logP (target <5 for CNS penetration), CYP450 interactions, and hERG liability .
    • Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .

Q. How to resolve contradictions in reported bioactivity data across structurally similar pyrazoles?

  • Methodology :

  • Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products that may influence observed activity .

Q. What strategies mitigate the compound’s instability under physiological conditions?

  • Methodology :

  • Prodrug Design : Introduce acetyl or phosphate groups at the 4-amine position to enhance solubility and reduce first-pass metabolism .
  • Formulation : Encapsulate in PLGA nanoparticles (200–300 nm) for sustained release, validated via in vitro dissolution testing .

Q. How to assess ecological risks given limited ecotoxicology data?

  • Methodology :

  • QSAR Modeling : Use EPI Suite to predict biodegradation (BIOWIN) and aquatic toxicity (ECOSAR) .
  • Microcosm Studies : Evaluate soil mobility and microbial degradation in simulated ecosystems (OECD 307 guidelines) .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationMicrowave-assisted cyclocondensation
Structural ElucidationX-ray crystallography + 2D NMR (COSY, HSQC)
Target ValidationRadioligand binding + CETSA
Toxicity ScreeningZebrafish embryotoxicity (OECD 236)
Computational DesignQuantum mechanics/molecular mechanics (QM/MM)

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